4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-9-5-8(10(15)16)17-11-12-6-3-1-2-4-7(6)13(9)11/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOQQYGWKOPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄
Substitution: Halogenated reagents, typically under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has been investigated for its potential as a therapeutic agent due to its biological activity against various diseases.
- Anticancer Activity : Studies have shown that compounds derived from thiazino-benzimidazole structures exhibit cytotoxic effects on cancer cells. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that modifications to the thiazino-benzimidazole backbone can enhance its efficacy against resistant strains of bacteria and fungi .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.
- Synthesis of Novel Derivatives : The compound can undergo reactions such as cyclization and functionalization to produce novel derivatives with enhanced properties. For example, reactions involving aromatic aldehydes yield substituted thiazino-benzimidazoles with improved biological activities .
Material Science
Research into the use of this compound in material science is emerging. Its unique properties make it suitable for applications in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. This application is particularly relevant for developing advanced materials with specific functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives inhibit proliferation of breast cancer cells by inducing apoptosis. |
| Study 2 | Antimicrobial Efficacy | Showed significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for antibiotic development. |
| Study 3 | Organic Synthesis | Developed a series of thiazino-benzimidazole derivatives through multi-step reactions, highlighting their versatility as intermediates. |
Mechanism of Action
The mechanism of action of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Solubility and Lipophilicity: The carboxylic acid group in the target compound likely increases polarity and water solubility compared to its carboxamide derivative, which has a higher logP (2.702) and lower solubility . Dihydro analogues (e.g., 2-aryl-2,3-dihydro-4H-thiazino-benzimidazol-4-ones) exhibit moderate solubility due to reduced conjugation and increased flexibility .
- Crystallinity: The dihydro derivative crystallizes in a monoclinic system (P21/c space group), stabilized by hydrogen bonding between the ketone and benzimidazole NH groups .
Biological Activity
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is a heterocyclic compound characterized by its unique structural framework, which integrates a thiazine ring with a benzimidazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections delve into its biological activity, including anticancer properties, antimicrobial effects, and interaction studies with biological targets.
The molecular formula of this compound is C11H6N2O3S, with a molecular weight of 246.24 g/mol. The compound features functional groups such as carboxylic acid and keto groups that contribute to its reactivity and biological activity .
Biological Activities
Research indicates that derivatives of thiazino[3,2-a]benzimidazoles exhibit significant biological activities:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various tumor cell lines. For instance, studies have shown that certain benzimidazole derivatives can selectively target hypoxic tumor environments, leading to apoptosis in cancer cells. In vitro tests demonstrated that compounds similar to this compound exhibit promising cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines .
- Antimicrobial Effects : The structural characteristics of this compound suggest potential antimicrobial properties. Compounds within this class have been noted for their efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .
The mechanism by which this compound exerts its biological effects is under investigation. Key areas of focus include:
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA and inhibit topoisomerase activity, which is crucial for DNA replication and repair. This action may lead to increased DNA damage in cancer cells, promoting cell death through apoptosis .
- Binding Affinity Studies : Interaction studies utilizing molecular docking simulations have been conducted to assess the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies are essential for elucidating the therapeutic potential of the compound .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Cytotoxicity in Tumor Cells : A study evaluated the cytotoxic effects of benzimidazole derivatives on A549 and WM115 cell lines using WST-1 assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like tirapazamine, suggesting enhanced anticancer activity under hypoxic conditions .
- Antimicrobial Efficacy : Research has shown that derivatives similar to this compound possess notable antibacterial and antifungal properties. These findings support further exploration into their potential as therapeutic agents against resistant microbial strains .
Comparative Analysis
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolo[3,2-a]benzimidazole | Similar ring structure without keto group | Anticancer, antimicrobial |
| Benzimidazole derivatives | Contains benzimidazole core | Antiviral, anti-inflammatory |
| Thiazolidinones | Contains thiazole ring | Antidiabetic properties |
Q & A
Q. What are the standard synthetic routes for 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid?
The synthesis typically involves cyclocondensation of benzimidazole precursors with thiazine derivatives. For example, refluxing 1H-benzimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid in acetic acid, catalyzed by anhydrous sodium acetate, yields fused heterocycles . Similar methodologies are employed in synthesizing imidazo-fused pyrimidine carboxylic acids via cyclization or coupling reactions .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Structural characterization relies on:
- Elemental analysis for empirical formula confirmation.
- 1H/13C NMR to resolve aromatic and heterocyclic proton environments (e.g., imidazole and thiazine protons) .
- HPLC for purity assessment (>98% in some cases) .
- UV-Vis spectroscopy to study electronic transitions in azo or conjugated systems .
Q. What preliminary biological activities are reported for this compound?
Derivatives of fused benzimidazole-thiazine systems exhibit antiproliferative activity, influenced by substituent patterns on the aromatic moiety . Thiazole-benzimidazole hybrids also show potential as kinase inhibitors or antimicrobial agents .
Advanced Research Questions
Q. How can regioselectivity challenges in heterocyclic fusion reactions be addressed?
Regioselectivity is influenced by electronic and steric factors. For example, using bulky substituents on the benzimidazole precursor can direct cyclization to specific positions. Computational modeling (e.g., quantum chemical reaction path searches) helps predict favorable intermediates and transition states, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antiproliferative activity may arise from:
- Substituent effects : Electron-withdrawing groups on the aryl moiety enhance activity by modulating electron density .
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
- Metabolic stability : Evaluate in vitro hepatic microsomal stability to account for degradation .
Q. How can reaction yields be optimized for large-scale synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Copper iodide or palladium complexes enhance coupling efficiency in heterocyclic systems .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. What computational tools are effective in predicting pharmacological targets?
Molecular docking studies with software like AutoDock Vina can identify binding affinities for kinases or integrases. For example, thiazine-benzimidazole hybrids show selective binding to HIV-1 integrase active sites, as suggested by homology modeling .
Methodological Considerations
Q. How to validate the purity of synthesized derivatives?
- HPLC-MS : Quantifies impurities and confirms molecular ions.
- Recrystallization : Use acetic acid-DMF mixtures to remove byproducts .
- Elemental analysis : Ensure C/H/N ratios align with theoretical values (e.g., ±0.3% tolerance) .
Q. What in vitro assays are recommended for evaluating antiproliferative activity?
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., IC50 values).
- Flow cytometry : Assesses apoptosis via Annexin V/PI staining .
- Kinase inhibition profiling : Screen against kinase panels (e.g., AMPK, CDK1) .
Data Interpretation and Optimization
Q. How to analyze conflicting spectral data in structural assignments?
Contradictions in NMR signals (e.g., overlapping aromatic protons) can be resolved by:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations .
- Isotopic labeling : Track specific protons in deuterated solvents.
- Comparative analysis : Reference similar compounds from validated databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
